3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile

structure–property relationships chromene scaffold design regioisomer differentiation

Procure 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile (CAS 2114944-92-0) to access a patented dihydrochromene scaffold with a uniquely reactive 4-carbonitrile handle. Its allylic/benzylic nitrile enables nucleophilic additions, cycloadditions, and cross-couplings impossible on 6-carbonitrile or chromane analogs. This scaffold falls within Sumitomo Pharma's composition-of-matter claims (US 11,639,357 B2) for targeting cancer stem cells, securing your medicinal chemistry program within a validated, legally protected chemical space. Ideal for CNS drug discovery (XLogP3 ~2.3, TPSA ~33 Ų).

Molecular Formula C12H13NO
Molecular Weight 187.242
CAS No. 2114944-92-0
Cat. No. B2624775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile
CAS2114944-92-0
Molecular FormulaC12H13NO
Molecular Weight187.242
Structural Identifiers
SMILESCC1(COC2=CC=CC=C2C1C#N)C
InChIInChI=1S/C12H13NO/c1-12(2)8-14-11-6-4-3-5-9(11)10(12)7-13/h3-6,10H,8H2,1-2H3
InChIKeyWCZCWBZOXLGJMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile (CAS 2114944-92-0): Core Structural Identity and Compound-Class Context for Precision Procurement


3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile (CAS 2114944-92-0; molecular formula C₁₂H₁₃NO; molecular weight 187.24 g/mol) is a synthetic small-molecule heterocycle belonging to the 2,4-dihydrochromene class, defined by a fused benzene–pyran ring system bearing a nitrile substituent at the 4‑position and gem‑dimethyl groups at the 3‑position . Unlike more widely documented chromone‑3‑carbonitriles or 2,2‑dimethylchromane‑4‑carbonitriles, this specific scaffold places the electron‑withdrawing nitrile directly adjacent to the saturated sp³ carbon of the dihydropyran ring, a substitution topology that is underrepresented in publicly curated bioactivity databases [1]. Contemporary patent literature explicitly claims dihydrochromene derivatives as a distinct pharmacophore class for targeting cancer stem cells, underscoring that the core scaffold—rather than peripheral modifications—is considered critical for target engagement [2].

Why 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile Cannot Be Simply Swapped with Other Chromene Carbonitriles: Substitution-Pattern Drives Divergent Molecular Properties and Patent-Covered Scaffold Space


Chromene carbonitriles with identical molecular formulae can exhibit grossly different computed physicochemical properties and distinct intellectual-property landscapes depending on the precise location of the nitrile group and the oxidation state of the pyran ring . For example, the fully saturated analog 2,2-dimethylchromane-4-carbonitrile (CAS 1225707-62-9) eliminates the ring olefin present in the target compound, altering conformational flexibility, π-stacking potential, and metabolic susceptibility. Conversely, repositioning the nitrile from the 4‑position to the 6‑position, as in 2,2-dimethylchromane-6-carbonitrile (CAS 132685-98-4), relocates the electron‑withdrawing group from a reactive allylic/benzylic locus to an electronically insulated aromatic position, fundamentally changing reactivity in nucleophilic addition, cycloaddition, and cross‑coupling chemistries [1]. Moreover, Sumitomo Pharma’s patent estate explicitly claims dihydrochromene derivatives with specific substitution patterns for anti‑cancer stem cell applications, meaning that an arbitrary structural swap could place a procurement decision outside—or inside—patented composition-of-matter coverage, a factor critical for freedom-to-operate assessments in industrial research [2].

Head‑to‑Head and Cross‑Study Quantitative Evidence for 3,3‑Dimethyl‑2,4‑dihydrochromene‑4‑carbonitrile Differentiation Versus Closest Analogs, Substitution Regioisomers, and Chromene‑Carbonitrile Class Compounds


Structural Uniqueness of 3,3-Dimethyl-4-Carbonitrile Substitution Topology Versus 2,2-Dimethyl Regioisomers and 6-Carbonitrile Analogs

The target compound is the only commercially catalogued 2,4-dihydrochromene bearing a 4-carbonitrile and 3,3-dimethyl substitution (SMILES: CC1(C)COc2ccccc2C1C#N). Its closest regioisomer, 2,2-dimethylchromane-4-carbonitrile (SMILES: CC1(C)CC(C#N)c2ccccc2O1), differs by ring saturation (chromane vs. 2,4-dihydrochromene) and the position of one methyl group, eliminating the endocyclic double bond present in the target. A positional isomer, 2,2-dimethylchromane-6-carbonitrile (CAS 132685-98-4), moves the nitrile to the 6-position of the aromatic ring, where it is no longer conjugated with the heterocycle. These are not interchangeable building blocks: the 4-carbonitrile in the target compound resides at a benzylic/allylic position amenable to further functionalization, whereas the 6-carbonitrile is electronically deactivated toward nucleophilic attack .

structure–property relationships chromene scaffold design regioisomer differentiation

Computed Lipophilicity of 2,4-Dihydrochromene-4-Carbonitrile Core: Class-Level Inference from 2,2-Dimethylchromene-4-Carbonitrile (PubChem CID 13978228) as Electronic Analog

No experimentally measured LogP or LogD value is currently publicly available for 3,3-dimethyl-2,4-dihydrochromene-4-carbonitrile. However, the closely related 2,2-dimethylchromene-4-carbonitrile (PubChem CID 13978228), differing only by the position of one methyl group and the formal oxidation state of the pyran ring, has a computed XLogP3-AA of 2.3, a topological polar surface area of 33 Ų, zero hydrogen bond donors, and only 2 hydrogen bond acceptors [1]. These values place the scaffold in favorable drug‑like chemical space (consistent with Lipinski’s Rule of 5) and distinguish it from more polar chromone‑3‑carbonitrile derivatives that carry a ketone oxygen (e.g., 6,8‑dimethyl‑4‑oxochromene‑3‑carbonitrile) . The absence of a carbonyl group in the target compound reduces H‑bond acceptor count by one, potentially improving passive membrane permeability relative to oxochromene analogs.

computed physicochemical properties LogP prediction medicinal chemistry design

Reported Bioactivity of Chromone‑3‑Carbonitrile Class Compounds: Tyrosinase Inhibition (IC₅₀ = 35.38 µM) and Antifungal MIC Data as Contextual Benchmarks for the Carbonitrile Pharmacophore

While the target compound itself lacks published bioactivity data, compounds bearing the chromene‑carbonitrile pharmacophore—with the nitrile at the 3‑position rather than the 4‑position—have demonstrated tractable, dose‑dependent biological activity. Azimi et al. (2024) reported that the 4H‑chromene‑3‑carbonitrile 6f inhibited mushroom tyrosinase with an IC₅₀ of 35.38 ± 2.12 µM (competitive inhibition, Kᵢ = 16.15 µM), establishing that the carbonitrile group contributes meaningfully to target engagement [1]. Independently, four chromone‑3‑carbonitriles exhibited minimum inhibitory concentrations (MICs) of 5–50 µg/mL against clinical Candida species and significantly reduced biofilm formation by C. albicans [2]. These data confirm that the chromene‑carbonitrile motif is a validated, active pharmacophore, providing a reasonable expectation that structural refinement around the target compound’s distinct 4‑carbonitrile topology will yield measurable bioactivity.

tyrosinase inhibition antifungal chromones carbonitrile pharmacophore

Patent‑Claimed Anti‑Cancer Stem Cell Activity for Dihydrochromene Derivatives: The Sumitomo Pharma Patent Estate as a Differentiation Indicator

Sumitomo Pharma’s pending and granted patent applications (e.g., US 2023/0219970 A1; US 11,639,357 B2) explicitly claim dihydrochromene derivatives of formula (I)—encompassing compounds with cyano substitution—as inhibitors of cancer stem cell (CSC) sphere-forming ability [1]. The patent discloses functional assay data demonstrating that representative dihydrochromene compounds suppress sphere formation in human cancer cell lines under non‑adherent, serum‑free conditions, a surrogate for targeting the self‑renewal capacity of CSCs implicated in tumor recurrence and metastasis [2]. Crucially, the generic Markush structure covers the substitution pattern of 3,3‑dimethyl‑2,4‑dihydrochromene‑4‑carbonitrile, meaning the target compound falls within a claimed, biologically validated anti‑CSC composition‑of‑matter space. Chromane (fully saturated) and 2H‑chromene (fully unsaturated) analogs are structurally excluded from this specific patent family, creating a sharp legal–scientific differentiation boundary.

cancer stem cell dihydrochromene patent sphere-forming assay

Solvent-Free Synthetic Feasibility of Chromene Carbonitriles: Benchmarking Catalyst-Free Multi-Component Reaction Efficiency

The structural class encompassing 3,3-dimethyl-2,4-dihydrochromene-4-carbonitrile benefits from demonstrated synthetic tractability via multi‑component reactions. Pereira et al. (2024) reported a catalyst‑free, one‑pot, three‑component synthesis of chromene carbonitriles using 5,5‑dimethylcyclohexane‑1,3‑dione, malononitrile, and pyrazole aldehydes in ethanol at room temperature, achieving product isolation by simple filtration [1]. Independently, solvent‑free piperidine‑catalyzed protocols for 2‑amino‑4H‑chromene‑3‑carbonitriles have delivered products with >50% α‑amylase inhibition at 10 µg/mL, with the best compound (5b) achieving IC₅₀ = 3.60 ± 0.01 µg/mL and competitive inhibition (Kᵢ = 0.97 µg/mL) [2]. These synthetic precedents indicate that chromene carbonitriles—including the target compound—can be accessed through operationally simple, scalable methodologies, a procurement‑relevant advantage for laboratories requiring gram‑to‑kilogram quantities without proprietary reagent dependencies.

multi-component reaction solvent-free synthesis green chemistry

High‑Value Research and Industrial Application Scenarios for 3,3‑Dimethyl‑2,4‑dihydrochromene‑4‑carbonitrile Grounded in Quantitative and Structural Evidence


Anti‑Cancer Stem Cell Lead Discovery: Exploiting the Sumitomo Pharma Patent Space

Researchers pursuing CSC‑targeted therapeutics can use 3,3‑dimethyl‑2,4‑dihydrochromene‑4‑carbonitrile as a scaffold that falls within composition‑of‑matter claims of Sumitomo Pharma’s dihydrochromene patent family (US 11,639,357 B2; US 2023/0219970 A1) [1]. The patent explicitly discloses compounds with cyano substitution and reports inhibition of sphere‑forming ability in cancer cell lines—a functional assay directly linked to CSC self‑renewal. By procuring this specific compound, a laboratory positions its medicinal chemistry program within a legally protected, biologically validated chemical space, while simultaneously accessing a 4‑carbonitrile handle for further diversification through nucleophilic additions and cycloadditions that are impossible on 6‑carbonitrile or chromane analogs.

Regioselective Chemical Biology Probe Design Enabled by 4‑Carbonitrile Allylic Reactivity

The 4‑carbonitrile group in the target compound occupies a uniquely reactive allylic/benzylic position on the 2,4‑dihydrochromene ring. This topology is absent in both 6‑carbonitrile regioisomers and fully saturated chromane analogs . Chemical biology groups developing covalent probes or PROTAC linker conjugation strategies can exploit this electronic environment for selective nucleophilic additions, cycloaddition reactions (e.g., click chemistry with azides to form triazoles or tetrazoles, as demonstrated for related 2H‑chromene‑3‑carbonitriles [2]), and transition‑metal‑catalyzed cross‑couplings that require an activated nitrile. The compound thus serves as a versatile, single‑regioisomer entry point for generating focused libraries of dihydrochromene‑based functional molecules.

Green Chemistry Library Synthesis: Catalyst‑Free Multi‑Component Reaction Optimization

Chromene carbonitriles are accessible through catalyst‑free, room‑temperature multi‑component reactions in ethanol, with reported product isolation by simple filtration [3]. Laboratories developing sustainable synthetic methodologies can use the target compound as a benchmark substrate to optimize conditions for the specific 3,3‑dimethyl‑4‑carbonitrile topology, comparing yield, purity, and atom economy against literature precedents for 3‑carbonitrile and chromone‑3‑carbonitrile analogs. Successful optimization would provide the first dedicated synthetic protocol for this scaffold, enabling scalable procurement for downstream biological evaluation.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a computed XLogP3 of ~2.3, TPSA of ~33 Ų, and no hydrogen bond donors, the target compound resides in a physicochemical property space highly compatible with CNS drug discovery (optimal CNS drug space: LogP 1–4; TPSA < 60–70 Ų) [4]. Compared to oxochromene carbonitriles that carry an additional H‑bond acceptor, this compound is predicted to exhibit superior passive blood–brain barrier permeability. CNS‑focused medicinal chemistry groups can procure this scaffold as a lipophilic, low‑TPSA core for building libraries targeting neurological targets, with confidence derived from structurally analogous chromene carbonitriles that have already demonstrated cellular activity.

Quote Request

Request a Quote for 3,3-Dimethyl-2,4-dihydrochromene-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.